Cas no 882499-87-8 (methyl 2-amino-5-bromopyridine-4-carboxylate)
methyl 2-amino-5-bromopyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-5-bromo-4-pyridinecarboxylate
- Methyl 2-Amino-5-bromoisonicotinate
- 2-Amino-5-bromoisonicotinic acid methyl ester
- Methyl 2-amino-5-bromopyridine-4-carboxylate
- methyl-2-amino-5-bromoisonicotinate
- 2-amino-5-bromo-isonicotinic acid methyl ester
- HE-0229
- SCHEMBL339661
- J-521929
- EN300-110198
- SY012254
- STL555142
- AC-5943
- 2-Amino-5-bromopyridine-4-carboxylic acid methyl ester
- METHYL2-AMINO-5-BROMO-4-PYRIDINECARBOXYLATE
- AKOS004911065
- BBL101346
- CS-D0775
- DTXSID20649576
- FJPDYKLTAURVRU-UHFFFAOYSA-N
- 882499-87-8
- DB-012234
- MFCD09027294
- methyl 2-amino-5-bromopyridine-4-carboxylate
-
- MDL: MFCD09027294
- Inchi: 1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
- InChI Key: FJPDYKLTAURVRU-UHFFFAOYSA-N
- SMILES: O=C(C1C(Br)=CN=C(N)C=1)OC
Computed Properties
- Exact Mass: 229.96900
- Monoisotopic Mass: 229.969
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
Experimental Properties
- Density: 1.662
- Boiling Point: 311.5℃ at 760 mmHg
- Flash Point: 311.5 ºC at 760 mmHg
- Refractive Index: 1.607
- PSA: 65.21000
- LogP: 1.79410
methyl 2-amino-5-bromopyridine-4-carboxylate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
methyl 2-amino-5-bromopyridine-4-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-amino-5-bromopyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079742-250mg |
Methyl 2-amino-5-bromo-4-pyridinecarboxylate |
882499-87-8 | 97% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 079742-1g |
Methyl 2-amino-5-bromo-4-pyridinecarboxylate |
882499-87-8 | 97% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 079742-5g |
Methyl 2-amino-5-bromo-4-pyridinecarboxylate |
882499-87-8 | 97% | 5g |
£119.00 | 2022-03-01 | |
| Fluorochem | 079742-10g |
Methyl 2-amino-5-bromo-4-pyridinecarboxylate |
882499-87-8 | 97% | 10g |
£214.00 | 2022-03-01 | |
| Alichem | A025019691-10g |
Methyl 2-amino-5-bromo-4-pyridinecarboxylate |
882499-87-8 | 97% | 10g |
$263.51 | 2023-08-31 | |
| Alichem | A025019691-25g |
Methyl 2-amino-5-bromo-4-pyridinecarboxylate |
882499-87-8 | 97% | 25g |
$528.01 | 2023-08-31 | |
| Matrix Scientific | 056494-500mg |
Methyl 2-amino-5-bromopyridine-4-carboxylate, >95% |
882499-87-8 | >95% | 500mg |
$181.00 | 2021-06-27 | |
| Matrix Scientific | 056494-1g |
Methyl 2-amino-5-bromopyridine-4-carboxylate, >95% |
882499-87-8 | >95% | 1g |
$228.00 | 2021-06-27 | |
| Matrix Scientific | 056494-5g |
Methyl 2-amino-5-bromopyridine-4-carboxylate, >95% |
882499-87-8 | >95% | 5g |
$524.00 | 2021-06-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX497-5g |
methyl 2-amino-5-bromopyridine-4-carboxylate |
882499-87-8 | 98% | 5g |
828.0CNY | 2021-08-04 |
methyl 2-amino-5-bromopyridine-4-carboxylate Suppliers
methyl 2-amino-5-bromopyridine-4-carboxylate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on methyl 2-amino-5-bromopyridine-4-carboxylate
Methyl 2-Amino-5-Bromopyridine-4-Carboxylate: A Comprehensive Overview
Methyl 2-amino-5-bromopyridine-4-carboxylate (CAS No. 882499-87-8) is a chemical compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its pyridine ring with substituents at positions 2, 4, and 5, exhibits versatile properties that make it a valuable molecule for various applications. In this article, we delve into the structural features, synthesis methods, and recent advancements in the utilization of methyl 2-amino-5-bromopyridine-4-carboxylate.
The molecular structure of methyl 2-amino-5-bromopyridine-4-carboxylate comprises a pyridine ring with an amino group (-NH₂) at position 2, a bromine atom at position 5, and a carboxylic acid ester group (methyl ester) at position 4. This arrangement imparts the compound with distinct electronic and steric properties. The amino group introduces basicity and potential sites for hydrogen bonding, while the bromine atom contributes to the molecule's electronic character and reactivity. The carboxylic acid ester group enhances solubility in organic solvents and facilitates further functionalization.
Recent studies have highlighted the role of methyl 2-amino-5-bromopyridine-4-carboxylate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have employed this compound in the development of novel anti-inflammatory agents and anticancer drugs. The amino group serves as a reactive site for coupling reactions, enabling the attachment of various bioactive moieties. Additionally, the bromine atom can be replaced with other halogens or functional groups to tailor the compound's properties for specific applications.
In materials science, methyl 2-amino-5-bromopyridine-4-carboxylate has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid ester group facilitates coordination with metal ions, while the amino group enhances intermolecular interactions. Recent research has demonstrated its potential in creating porous materials with applications in gas storage and catalysis.
The synthesis of methyl 2-amino-5-bromopyridine-4-carboxylate typically involves multi-step processes that include nucleophilic substitution, oxidation, and esterification reactions. One common approach involves the bromination of pyridine derivatives followed by selective substitution at specific positions. The optimization of reaction conditions has been a focus of recent studies to improve yield and purity.
In terms of physical properties, methyl 2-amino-5-bromopyridine-4-carboxylate is generally stable under ambient conditions but may undergo degradation under harsh acidic or basic conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. The compound's UV-vis spectrum reveals absorption bands corresponding to π→π* transitions within the pyridine ring, which can be exploited for sensing applications.
The application of methyl 2-amino-5-bromopyridine-4-carboxylate in agricultural chemistry has also been explored. Studies have shown its potential as a herbicide or fungicide due to its ability to inhibit key enzymes involved in plant growth or fungal metabolism. However, further research is required to evaluate its environmental impact and biodegradability.
In conclusion, methyl 2-amino-5-bromopyridine-4-carboxylate (CAS No. 882499-87-) is a versatile compound with promising applications across multiple disciplines. Its unique structure allows for diverse functionalization pathways, making it an attractive candidate for drug discovery, materials science, and agricultural chemistry. As research continues to uncover new uses for this compound, its significance in modern chemistry is expected to grow further.
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